molecular formula C11H10N2O2S B3722135 6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone

6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone

Cat. No. B3722135
M. Wt: 234.28 g/mol
InChI Key: XWXMISGGKRKDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone, also known as NSC 663284, is a pyrimidine derivative that has been studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound may exert its biological activities through the inhibition of various enzymes and proteins involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects in vitro. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Additionally, it has been shown to inhibit the replication of various viruses and bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications, unique chemical structure, and ability to inhibit various enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of in vivo studies.

Future Directions

There are several future directions for the study of 6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone. These include:
1. Further investigation of the mechanism of action of this compound.
2. In vivo studies to determine the efficacy and safety of this compound.
3. Development of novel derivatives of this compound with improved therapeutic potential.
4. Exploration of the potential use of this compound in combination with other therapeutic agents.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
6. Exploration of the potential use of this compound in agricultural applications, such as the development of new pesticides and herbicides.
In conclusion, 6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a promising compound that has shown potential as a therapeutic agent in various scientific research studies. Further investigation is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

6-hydroxy-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown to exhibit anticancer, antiviral, and antibacterial properties in vitro. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-16-11-12-9(14)7-10(15)13(11)8-5-3-2-4-6-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMISGGKRKDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.